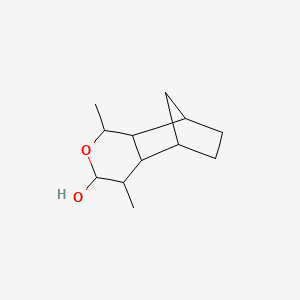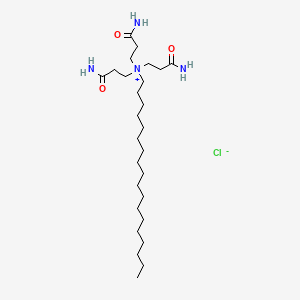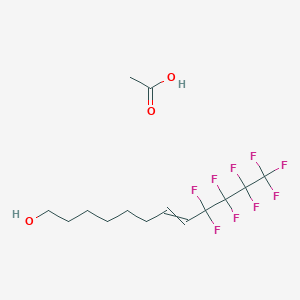
Acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol: is a unique organic compound that combines the properties of acetic acid and a fluorinated alcohol This compound is characterized by the presence of a long carbon chain with multiple fluorine atoms, which imparts distinct chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol typically involves multiple steps:
Fluorination of Dodecene: The starting material, dodecene, undergoes selective fluorination to introduce fluorine atoms at specific positions. This can be achieved using reagents like elemental fluorine or fluorinating agents such as sulfur tetrafluoride under controlled conditions.
Hydroxylation: The fluorinated dodecene is then subjected to hydroxylation to introduce the hydroxyl group at the terminal position. This can be done using oxidizing agents like osmium tetroxide or potassium permanganate.
Acetylation: Finally, the hydroxylated product is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and advanced fluorination techniques are often employed to ensure efficient and safe production.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol can be oxidized to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly at the carbon-carbon double bond, using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated fluorinated alcohols.
Substitution: Various substituted fluorinated alcohols depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of novel materials with specific properties such as hydrophobicity and chemical resistance.
Biology and Medicine
In biology and medicine, this compound is studied for its potential use in drug delivery systems. The fluorinated chain can enhance the bioavailability and stability of pharmaceutical agents. Additionally, it is explored for its antimicrobial properties due to the presence of fluorine atoms.
Industry
In the industrial sector, this compound is used in the production of specialty coatings and surfactants. Its ability to lower surface tension makes it ideal for applications in non-stick coatings and water-repellent materials.
作用機序
The mechanism by which acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol exerts its effects is largely dependent on its chemical structure. The fluorinated chain interacts with lipid membranes, altering their properties and potentially disrupting microbial cell walls. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
類似化合物との比較
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Trifluoroacetic acid
Uniqueness
Compared to these similar compounds, acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol has a unique combination of a long fluorinated chain and an acetic acid moiety. This dual functionality provides it with distinct properties such as enhanced reactivity and specific interactions with biological systems. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
130483-36-2 |
|---|---|
分子式 |
C14H19F9O3 |
分子量 |
406.28 g/mol |
IUPAC名 |
acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol |
InChI |
InChI=1S/C12H15F9O.C2H4O2/c13-9(14,7-5-3-1-2-4-6-8-22)10(15,16)11(17,18)12(19,20)21;1-2(3)4/h5,7,22H,1-4,6,8H2;1H3,(H,3,4) |
InChIキー |
MDGDKCDRZZSHGU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(CCCO)CCC=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



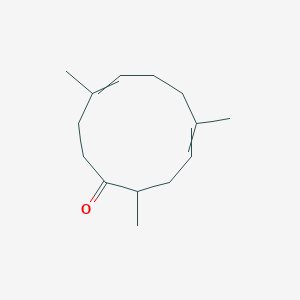
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
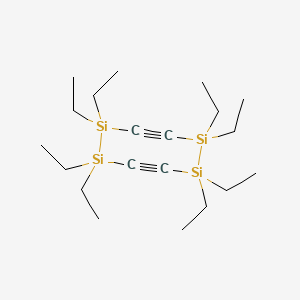
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
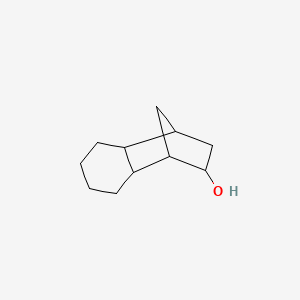
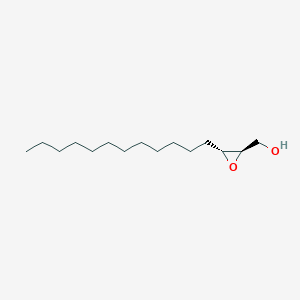
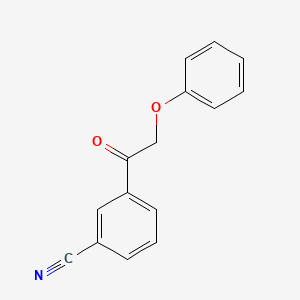
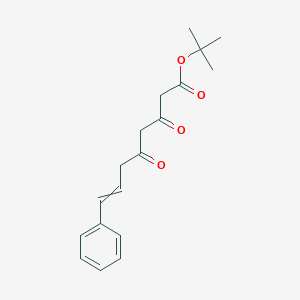

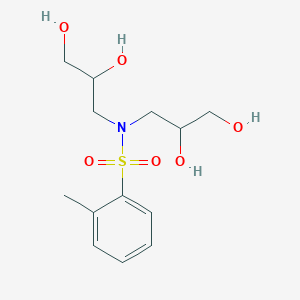
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
